molecular formula C11H13NO6S B079481 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid CAS No. 695215-94-2

3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid

Cat. No.: B079481
CAS No.: 695215-94-2
M. Wt: 287.29 g/mol
InChI Key: FLJKJNQTDSNBLQ-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid is an organic compound with a complex structure that includes a methoxycarbonyl group, a sulfonamide group, and a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group, followed by reduction to form an amine. The amine is then sulfonated using methylsulfonyl chloride under basic conditions to yield the sulfonamide derivative. Finally, the ester group is hydrolyzed to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies and drug design.

    Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 3-nitrobenzoic acid share structural similarities with 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid.

    Sulfonamides: Other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole, have similar functional groups and may exhibit comparable biological activities.

Uniqueness

This compound is unique due to the combination of its methoxycarbonyl, sulfonamide, and benzoic acid groups. This unique structure allows for specific interactions with molecular targets and provides distinct chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-methoxycarbonyl-5-[methyl(methylsulfonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-12(19(3,16)17)9-5-7(10(13)14)4-8(6-9)11(15)18-2/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJKJNQTDSNBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC(=C1)C(=O)OC)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457041
Record name 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695215-94-2
Record name 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of dimethyl 5-[methyl(methylsulfonyl)amino]isophthalate obtained in Reference Example 5 36.0 g (119 mmol), potassium hydroxide 8.71 g (155 mmol), methanol (360 mL) and tetrahydrofuran (240 mL) was stirred at 90° C. for 1.5 hours. To a mixture of 1N hydrochloric acid (200 mL) and ice water (500 mL) was added the reaction mixture dropwise, and the precipitated solid was collected by filtering, and dried under vacuum to give 32.4 g (113 mmol) of the title compound (yield: 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 5
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
8.71 g
Type
reactant
Reaction Step Three
Quantity
360 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
240 mL
Type
solvent
Reaction Step Six
Yield
95%

Synthesis routes and methods II

Procedure details

Dimethyl 5-(N-methylmethylsulfonamido)isophthalate (0.842 g, 2.8 mmol) was dissolved in THF:MeOH (1:1) (8 mL) and H2O (3 mL). Solid NaOH (0.112 g, 2.8 mmol) was added and stirred at room temperature for 18 h. The reaction mixture was concentrated under reduced pressure. Saturated NaHCO3 (10 mL) was added to the reaction mixture and extracted with toluene (to remove <10% unreacted starting material). The aqueous solution was acidified with dilute HCl (10%), extracted with EtOAc, and dried over anhydrous Na2SO4. The solvent was evaporated and dried under reduced pressure to give 3-(methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid as a white solid (75%, 0.598 g), which was used without further purification.
Quantity
0.842 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.112 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

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